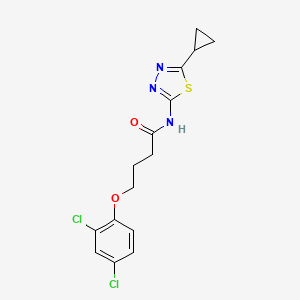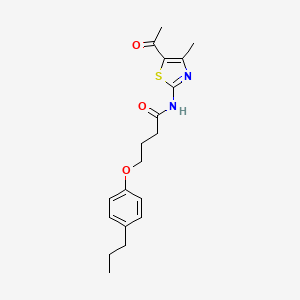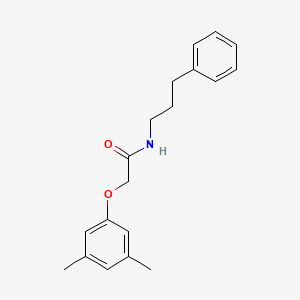![molecular formula C18H12F4N2O2 B4772439 N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4772439.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as FITM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FITM belongs to the class of isoxazolecarboxamide derivatives and is known for its potent and selective inhibition of fatty acid binding protein 4 (FABP4).
Mecanismo De Acción
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide exerts its pharmacological effects by selectively binding to FABP4 and inhibiting its activity. FABP4 plays a crucial role in the transport and metabolism of fatty acids, and its inhibition by N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide leads to a reduction in adipocyte differentiation and lipid accumulation.
Biochemical and Physiological Effects:
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects, including a reduction in body weight and adiposity, improvement in glucose metabolism and insulin sensitivity, and suppression of tumor growth. N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its high potency and selectivity for FABP4, which allows for precise targeting of the protein. However, N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has some limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for the research on N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, including the development of more potent and selective FABP4 inhibitors, the investigation of the role of FABP4 in other diseases, and the exploration of the potential use of N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide in combination with other therapies. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide and to determine its safety and efficacy in human clinical trials.
Aplicaciones Científicas De Investigación
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cancer. FABP4, the target of N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, is a key regulator of lipid metabolism and inflammation, and its inhibition has been shown to improve insulin sensitivity, reduce adiposity, and suppress tumor growth.
Propiedades
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O2/c1-10-15(16(24-26-10)11-5-3-2-4-6-11)17(25)23-14-9-12(18(20,21)22)7-8-13(14)19/h2-9H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJVSFQDAROQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{5-(diethylamino)-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4772364.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-chloro-4-methoxybenzamide](/img/structure/B4772372.png)



![1-(5-{[3-(2,5-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B4772390.png)
![5-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772399.png)

![N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4772426.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B4772447.png)
![2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4772454.png)
![1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4772462.png)
